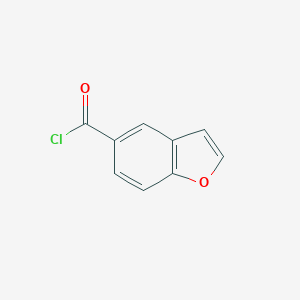

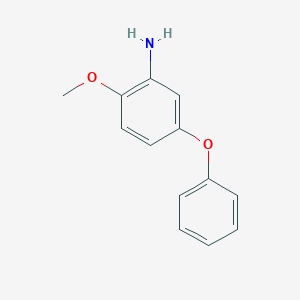

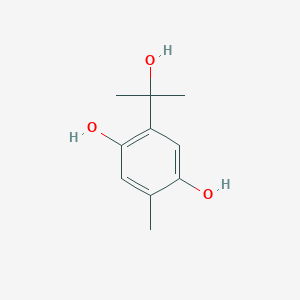

4-Cyanophenyl 4-(3-butenyloxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

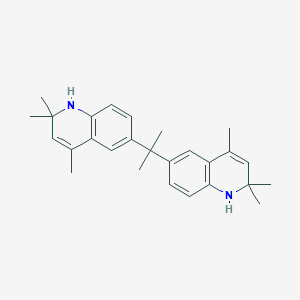

The synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate and its derivatives involves several chemical pathways, including acylation and esterification reactions. Gray et al. (1989) describe the preparation of a series of 4-cyanophenyl 4-X-benzoates, highlighting the methods to achieve various substitution patterns essential for tuning the liquid crystalline properties of these compounds (Gray, Hird, Lacey, & Toyne, 1989).

Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl 4-(3-butenyloxy)benzoate derivatives significantly influences their mesomorphic behavior. Vani (1983) determined the crystal and molecular structure of a related compound, providing insights into the arrangement of molecules in the crystal lattice and its implications for liquid crystalline phases (Vani, 1983).

Chemical Reactions and Properties

Chemical modifications, such as fluoro-substitution, significantly affect the dielectric anisotropy and mesomorphic properties of 4-Cyanophenyl 4-(3-butenyloxy)benzoate compounds. The study by Gray et al. (1989) showcases how structural features influence the compound's liquid crystalline behavior, particularly in terms of dielectric anisotropy (Gray et al., 1989).

Physical Properties Analysis

The mesomorphic behavior, including nematic and smectic phases, is a critical physical property of 4-Cyanophenyl 4-(3-butenyloxy)benzoate derivatives. Takenaka et al. (1989) explored the homologous series of these compounds, highlighting their phase transitions and textures, which are pivotal for liquid crystal technology applications (Takenaka et al., 1989).

Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Properties and High Clearing Points

Research has shown that compounds related to 4-Cyanophenyl 4-(3-butenyloxy)benzoate, such as a series of new liquid-crystalline compounds synthesized through DCC-aided esterification, exhibit enantiotropic liquid-crystalline properties with high clearing points. These compounds demonstrated a decrease in clearing points with an increase in the carbon atoms in the alkoxy group, indicating their potential for creating materials with tunable thermal properties (Yang Lian-zhong, 2009).

Dual Frequency Addressing Devices

Fluorosubstituted three-ring esters based on 4-Cyanophenyl 4-(3-butenyloxy)benzoate have been prepared and analyzed for their dielectric properties, phase transition temperatures, and enthalpies. The novel compounds were found to exhibit a broad range of nematic mesophase and large positive dielectric anisotropy, which changes sign at low frequency, making them suitable for use in dual-frequency addressing devices (D. Ziobro et al., 2009).

Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrids

While not directly related to 4-Cyanophenyl 4-(3-butenyloxy)benzoate, research into hybrids of aspirin (ASA) bearing both nitric oxide (NO) and hydrogen sulfide (H2S)-releasing moieties, designated as NOSH compounds, has shown promise in the development of new classes of anti-inflammatory pharmaceuticals. These compounds demonstrated significant potential in inhibiting the growth of various human cancer cell lines without cellular toxicity (R. Kodela, M. Chattopadhyay, K. Kashfi, 2012).

Stabilization of Blue Phases

Another application of derivatives of 4-Cyanophenyl 4-(3-butenyloxy)benzoate is in stabilizing blue phases in liquid crystals. Compounds such as 4-(4-cyanophenyl)phenyl 4-octyloxybenzoate derivatives, possessing a laterally attached mesogen, were investigated for their phase transition behavior. These studies found that the compounds induced blue phases in mixtures with conventional chiral smectic liquid crystals, suggesting their utility in advanced display technologies (Hirotoshi Iwamochi, A. Yoshizawa, 2009).

Safety and Hazards

4-Cyanophenyl 4-(3-butenyloxy)benzoate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

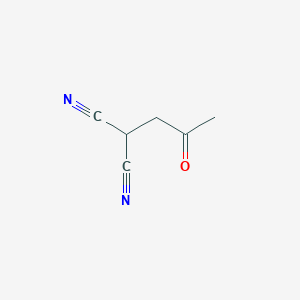

IUPAC Name |

(4-cyanophenyl) 4-but-3-enoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-3-12-21-16-10-6-15(7-11-16)18(20)22-17-8-4-14(13-19)5-9-17/h2,4-11H,1,3,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRKLNHEYFRXFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344900 |

Source

|

| Record name | 4-Cyanophenyl 4-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114482-57-4 |

Source

|

| Record name | 4-Cyanophenyl 4-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenyl 4-(3-Butenyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)